3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine
Overview
Description
3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with the molecular formula C8H6IN3O2. It is a derivative of pyrrolo[2,3-b]pyridine, which is known for its biological and pharmacological activities. This compound is of interest in medicinal chemistry due to its potential as a therapeutic agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine typically involves the iodination of 1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine. This can be achieved through a halogenation reaction using iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis starting from commercially available precursors. The process would include nitration, methylation, and iodination steps, followed by purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can be oxidized under specific conditions to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiols can be used for nucleophilic substitution.
Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Major Products Formed
Substitution: Products with different substituents replacing the iodine atom.
Reduction: 3-Amino-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine.
Oxidation: Compounds with additional oxygen-containing functional groups.
Scientific Research Applications
3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as the fibroblast growth factor receptors (FGFRs). By binding to these receptors, the compound inhibits their activity, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . This makes it a promising candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
3-Iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine: Similar structure but lacks the methyl group at the nitrogen atom.
1-Methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine: Similar structure but lacks the iodine atom.
3-Bromo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine: Similar structure with bromine instead of iodine.
Uniqueness
3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both the iodine and nitro groups, which contribute to its distinct reactivity and biological activity. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
3-iodo-1-methyl-4-nitropyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6IN3O2/c1-11-4-5(9)7-6(12(13)14)2-3-10-8(7)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSQIBJAAZAPON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C(C=CN=C21)[N+](=O)[O-])I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6IN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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